molecular formula C13H9NO2 B15054554 9(10H)-Acridinone, 10-hydroxy- CAS No. 5176-15-8

9(10H)-Acridinone, 10-hydroxy-

Cat. No.: B15054554
CAS No.: 5176-15-8
M. Wt: 211.22 g/mol
InChI Key: PATQWYIVZWWMRX-UHFFFAOYSA-N
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Description

10-Hydroxyacridin-9(10H)-one is an organic compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as antitumor agents. This compound is characterized by a hydroxyl group at the 10th position and a ketone group at the 9th position, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Hydroxyacridin-9(10H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzoic acid with formaldehyde and a suitable catalyst to form the acridine ring. The hydroxyl group can be introduced through subsequent hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of 10-Hydroxyacridin-9(10H)-one may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

10-Hydroxyacridin-9(10H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form a secondary alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: 10-Ketoacridin-9(10H)-one, 10-Carboxyacridin-9(10H)-one.

    Reduction: 10-Hydroxyacridin-9(10H)-ol.

    Substitution: Various substituted acridines depending on the substituent introduced.

Scientific Research Applications

10-Hydroxyacridin-9(10H)-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.

    Biology: Studied for its interactions with DNA and potential as a DNA intercalator.

    Medicine: Investigated for its antitumor properties and potential use in cancer therapy.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 10-Hydroxyacridin-9(10H)-one involves its ability to intercalate into DNA, disrupting the DNA structure and inhibiting the replication process. This intercalation is facilitated by the planar structure of the acridine ring, allowing it to insert between DNA base pairs. The hydroxyl and ketone groups may also participate in hydrogen bonding with DNA, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Acridine: The parent compound of 10-Hydroxyacridin-9(10H)-one, lacking the hydroxyl and ketone groups.

    9-Aminoacridine: Contains an amino group at the 9th position instead of a ketone.

    Acriflavine: A derivative of acridine with additional methyl and amino groups.

Uniqueness

10-Hydroxyacridin-9(10H)-one is unique due to the presence of both hydroxyl and ketone groups, which contribute to its distinct chemical reactivity and biological activity. These functional groups enhance its potential as a DNA intercalator and its versatility in chemical synthesis.

Properties

CAS No.

5176-15-8

Molecular Formula

C13H9NO2

Molecular Weight

211.22 g/mol

IUPAC Name

10-hydroxyacridin-9-one

InChI

InChI=1S/C13H9NO2/c15-13-9-5-1-3-7-11(9)14(16)12-8-4-2-6-10(12)13/h1-8,16H

InChI Key

PATQWYIVZWWMRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2O

Origin of Product

United States

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